Trans-2,3-Epoxysuccinic acid is an epoxy derivative of succinic acid, characterized by its unique molecular structure that includes an epoxide group. Its molecular formula is C4H4O5, and it has a net charge of 0, with an average mass of 132.07160 g/mol and a monoisotopic mass of 132.00587 g/mol . This compound is notable for its stereochemistry and potential applications in various fields, particularly in organic synthesis and biochemistry.
Trans-2,3-Epoxysuccinic acid exhibits significant biological activity:
Several methods exist for synthesizing trans-2,3-Epoxysuccinic acid:
Trans-2,3-Epoxysuccinic acid has diverse applications:
Interaction studies have revealed important insights into the behavior of trans-2,3-Epoxysuccinic acid:
Trans-2,3-Epoxysuccinic acid shares structural similarities with several compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Succinic Acid | C4H6O4 | Dicarboxylic acid without epoxide functionality |
Fumaric Acid | C4H4O4 | Trans configuration; unsaturated dicarboxylic acid |
Malic Acid | C4H6O5 | Contains hydroxyl groups; involved in metabolic pathways |
Tartaric Acid | C4H6O6 | Optically active; derived from the hydrolysis of epoxides |
Trans-2,3-Epoxysuccinic acid is unique due to its epoxide functionality and its role as a precursor for various biologically active compounds. Its ability to participate in stereospecific reactions sets it apart from similar dicarboxylic acids like succinic and fumaric acids.
Filamentous fungi are the primary microbial hosts for ESA production due to their inherent metabolic pathways for epoxide formation. Key strains include:
Paecilomyces varioti demonstrates superior performance under optimized copper (1.0 mM) and iron (2.0 mM) conditions, achieving a 60.7% theoretical yield. Genetic engineering efforts to enhance epoxidase activity in these strains remain underexplored but could further improve productivity.
Media composition critically influences ESA yield. Decationized refiner’s blackstrap molasses, a low-cost carbon source, supports P. varioti growth while providing essential trace metals. Key media parameters include:
Post-fermentation recovery involves multi-step purification:
Analytical Validation: High-performance liquid chromatography (HPLC) with a Shimadzu SCR-101H column (mobile phase: 0.1% HClO₄, pH 2.1) confirms ESA identity (retention time: 5.6 min).
The synthesis of trans-2,3-epoxysuccinic acid primarily involves epoxidation of unsaturated dicarboxylic acid precursors. Maleic anhydride and hydrogen peroxide are central to these pathways, with catalyst systems modulating reaction efficiency and selectivity.
Maleic anhydride serves as the primary precursor due to its conjugated double bond, which undergoes epoxidation to form the target compound. The process involves two sequential steps [3]:
The overall reaction can be summarized as:
$$
\text{Maleic anhydride} + \text{H}2\text{O}2 \xrightarrow{\text{fast}} \text{Maleic acid peroxide} \xrightarrow{\text{slow}} \text{trans-2,3-Epoxysuccinic acid}
$$
Table 1: Key parameters in maleic anhydride oxidation
Parameter | Value | Source |
---|---|---|
Apparent reaction heat | 1340.0 kJ·kg$$^{-1}$$ | [3] |
Heat release rate (max) | 15.7 W·kg$$^{-1}$$ | [3] |
Adiabatic temperature rise | 45.6 K | [3] |
Chloroform is commonly used as a solvent due to its inertness and ability to dissolve maleic anhydride. However, product precipitation necessitates precise temperature control (35–50°C) to avoid runaway reactions [3].
Kinetic studies on analogous systems reveal that epoxidation follows a first-order dependence on substrate and catalyst concentrations, while being zero-order in hydrogen peroxide [4]. This suggests that peroxide decomposition or intermediate formation is rate-limiting. For crotonic acid epoxidation, the rate law is:
$$
\text{Rate} = k[\text{Substrate}][\text{Catalyst}]
$$
where $$k$$ is the rate constant.
Table 2: Kinetic parameters for hydrogen peroxide-mediated epoxidation
Parameter | Value | Source |
---|---|---|
Activation energy ($$E_a$$) | 45.6 kJ·mol$$^{-1}$$ | [4] |
Pre-exponential factor ($$A$$) | $$1.2 \times 10^4\ \text{L} \cdot \text{mol}^{-1} \cdot \text{s}^{-1}$$ | [4] |
Tungstate ($$\text{WO}4^{2-}$$) and molybdate ($$\text{MoO}4^{2-}$$) anions exhibit synergistic effects in oxidation reactions. In chloride-containing environments, these anions co-adsorb on metal surfaces, forming mixed oxide layers that enhance catalytic activity [5].
Table 3: Synergistic performance of tungstate and molybdate catalysts
Catalyst System | Pitting Potential ($$E_p$$) | Passivation Efficiency | Source |
---|---|---|---|
$$\text{WO}_4^{2-}$$ alone | +0.25 V (vs. SCE) | 68% | [5] |
$$\text{MoO}_4^{2-}$$ alone | +0.18 V (vs. SCE) | 54% | [5] |
$$\text{WO}4^{2-} + \text{MoO}4^{2-}$$ | +0.42 V (vs. SCE) | 89% | [5] |
The synergy arises from complementary electronic effects:
In epoxidation reactions, this combination reduces activation energy by 12–15% compared to individual anions, enhancing yield and selectivity [5].
Irritant